molecular formula C9H11ClO2 B2835438 2-(3-Chloro-5-methoxyphenyl)ethan-1-ol CAS No. 1890856-29-7

2-(3-Chloro-5-methoxyphenyl)ethan-1-ol

Cat. No.: B2835438
CAS No.: 1890856-29-7
M. Wt: 186.64
InChI Key: KBCIJRREKSYIMM-UHFFFAOYSA-N
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Description

2-(3-Chloro-5-methoxyphenyl)ethan-1-ol is an organic compound characterized by a chloro and methoxy substituent on a phenyl ring, connected to an ethan-1-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-5-methoxyphenyl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-chloro-5-methoxybenzaldehyde with ethylene glycol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions, followed by purification through distillation or recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as chlorination, methoxylation, and subsequent reduction to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-5-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: 3-Chloro-5-methoxybenzaldehyde or 3-Chloro-5-methoxybenzoic acid.

    Reduction: 2-(3-Chloro-5-methoxyphenyl)ethan-1-amine.

    Substitution: 2-(3-Methoxy-5-methoxyphenyl)ethan-1-ol.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-5-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chloro-4-methoxyphenyl)ethan-1-ol
  • 2-(3-Chloro-5-ethoxyphenyl)ethan-1-ol
  • 2-(3-Bromo-5-methoxyphenyl)ethan-1-ol

Uniqueness

2-(3-Chloro-5-methoxyphenyl)ethan-1-ol is unique due to the specific positioning of the chloro and methoxy groups on the phenyl ring, which can influence its reactivity and biological activity. This unique structure may result in distinct pharmacological properties compared to other similar compounds .

Properties

IUPAC Name

2-(3-chloro-5-methoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2/c1-12-9-5-7(2-3-11)4-8(10)6-9/h4-6,11H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCIJRREKSYIMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CCO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1890856-29-7
Record name 2-(3-chloro-5-methoxyphenyl)ethan-1-ol
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